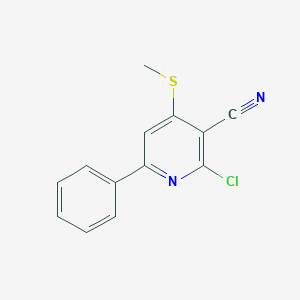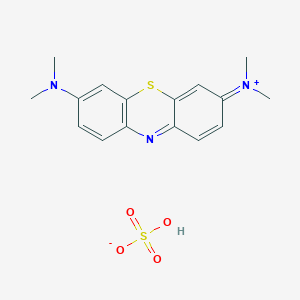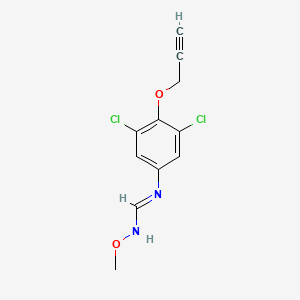![molecular formula C12H18O2 B14347671 {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene CAS No. 94744-41-9](/img/structure/B14347671.png)
{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene is an organic compound that belongs to the class of ether derivatives It is characterized by the presence of a benzene ring substituted with a 2-[(2-methoxypropan-2-yl)oxy]ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene typically involves the reaction of benzene with 2-[(2-methoxypropan-2-yl)oxy]ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C6H5OH+ClCH2CH2OCH2C(CH3)2OCH3→C6H5OCH2CH2OCH2C(CH3)2OCH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The ether group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ether derivatives with different alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions. Its ether group can be modified to create enzyme inhibitors or activators.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They may exhibit anti-inflammatory or anticancer properties.
Industry
Industrially, the compound is used in the manufacture of polymers and resins. Its unique structure imparts desirable properties, such as flexibility and durability, to the final products.
Mecanismo De Acción
The mechanism of action of {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or van der Waals interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the substrate from accessing the site.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- (S)-3-[1-(Dimethylamino)ethyl]phenol
Uniqueness
Compared to similar compounds, {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene is unique due to its specific ether linkage and the presence of a methoxypropan-2-yl group. This structure imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions.
Propiedades
Número CAS |
94744-41-9 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-(2-methoxypropan-2-yloxy)ethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-12(2,13-3)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
KTGOPTFFAHMANK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(OC)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)


![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)

![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)


![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)


![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
